Sophoraflavanone G

Content Navigation

Researchers face batch failure when substituting Sophoraflavanone G with crude Sophora flavescens extracts or kurarinone due to paradoxical melanogenesis stimulation and absent antimicrobial synergy. This high-purity Sophoraflavanone G (CAS 97938-30-2) eliminates these risks.

- Tyrosinase inhibition (IC50 = 6.6 µM) without intracellular melanin upregulation, unlike kurarinone.

- Potentiates β-lactams against MRSA (FIC indices 0.188-0.375) and extends gentamicin post-antibiotic effect.

- Sourced as an analytical standard to ensure batch-to-batch consistency and absence of antagonistic analogs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

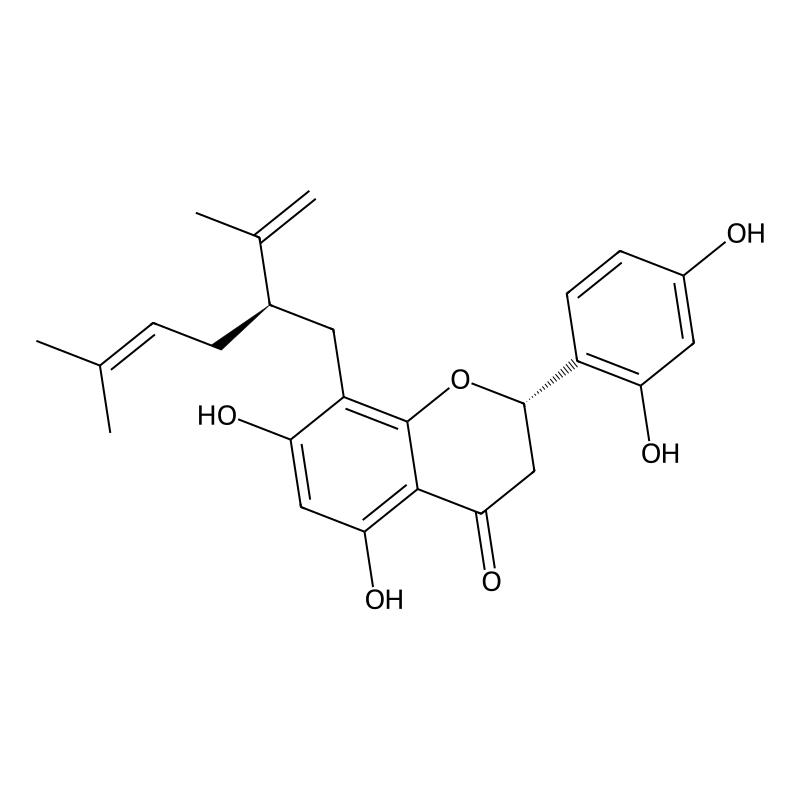

Sophoraflavanone G (CAS 97938-30-2) is a highly specialized prenylated flavanone isolated from the roots of Sophora flavescens. Structurally characterized by a distinctive lavandulyl side chain at the C-8 position, it exhibits measurable lipophilicity and target-binding specificity compared to standard unprenylated flavonoids [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical standard, a starting material for semi-synthetic antimicrobial adjuvants, and a targeted active pharmaceutical ingredient (API) for dermatological formulations [2]. Buyers prioritize this specific compound over crude botanical extracts to ensure reproducible biological activity, particularly in applications requiring precise modulation of bacterial resistance mechanisms or enzymatic inhibition where structurally adjacent analogs demonstrate conflicting cellular effects[3].

Research Fit

References

- [1] Phytotherapy Research 2009 Sep;23(9):1326-31. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus.

- [2] Biological and Pharmaceutical Bulletin 26(9) 1348-1350 (2003). Tyrosinase Inhibitory Prenylated Flavonoids from Sophora flavescens.

- [3] Frontiers in Pharmacology, 09 July 2024. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish.

Generic substitution with crude Sophora flavescens extracts or closely related prenylated analogs (such as kurarinone) frequently fails in formulation workflows due to divergent cellular mechanisms. While both Sophoraflavanone G and kurarinone exhibit similar cell-free tyrosinase inhibition, kurarinone paradoxically stimulates intracellular melanogenesis in cellular models, whereas Sophoraflavanone G does not [1]. Consequently, utilizing crude extracts or the wrong analog in skin-lightening formulations leads to antagonistic efficacy and batch failure [2]. Furthermore, substituting Sophoraflavanone G with standard unprenylated flavonoids eliminates the lavandulyl group required for its synergistic disruption of methicillin-resistant Staphylococcus aureus (MRSA) membranes, negating its precursor suitability as an antimicrobial adjuvant [3].

Substitution Risk

References

- [1] Frontiers in Pharmacology, 09 July 2024. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish.

- [2] Biological and Pharmaceutical Bulletin 26(9) 1348-1350 (2003). Tyrosinase Inhibitory Prenylated Flavonoids from Sophora flavescens.

- [3] Phytotherapy Research 2009 Sep;23(9):1326-31. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus.

Anti-MRSA Potency and Beta-Lactam Synergy

In checkerboard assays against clinical isolates of MRSA, Sophoraflavanone G demonstrates measurable independent antibacterial activity and synergy with beta-lactams. The MIC for Sophoraflavanone G ranges from 0.5 to 8 µg/mL, outperforming ampicillin (64–1024 µg/mL) and oxacillin (256–1024 µg/mL)[1]. When combined with these antibiotics, it yields a Fractional Inhibitory Concentration (FIC) index of 0.188 to 0.375, indicating strong synergy [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |

| Target Compound Data | 0.5 - 8 µg/mL |

| Comparator Or Baseline | Ampicillin (64 - 1024 µg/mL) |

| Quantified Difference | Up to 128-fold lower MIC than standard beta-lactams |

| Conditions | Checkerboard assay against 10 clinical MRSA isolates |

This quantitative superiority and synergistic profile make it a critical procurement target for researchers developing adjuvants to rescue obsolete antibiotics.

Tyrosinase Inhibition vs. Commercial Standard

Sophoraflavanone G is an inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. In cell-free assays, it achieves an IC50 of 6.6 µM, outperforming the industry-standard positive control, kojic acid, which has an IC50 of 20.5 µM [1].

| Evidence Dimension | Tyrosinase inhibition (IC50) |

| Target Compound Data | 6.6 µM |

| Comparator Or Baseline | Kojic acid (20.5 µM) |

| Quantified Difference | 3.1-fold more potent inhibition |

| Conditions | Mushroom tyrosinase assay with L-tyrosine substrate at 37°C |

Justifies the selection of this specific prenylated flavanone over common, generic tyrosinase inhibitors for dermatological formulations.

Cellular Melanogenesis Differentiation vs. Kurarinone

Despite similar cell-free tyrosinase inhibition, Sophoraflavanone G and its close analog kurarinone behave entirely differently in cellular environments. In B16F10 melanoma cells and zebrafish models, kurarinone (at 20 µM) paradoxically stimulates melanogenesis by 36.9%, whereas Sophoraflavanone G does not exhibit this melanin-stimulating activity[1].

| Evidence Dimension | Intracellular melanogenesis modulation |

| Target Compound Data | No significant stimulation of melanin production |

| Comparator Or Baseline | Kurarinone (Stimulates melanin production by 36.9%) |

| Quantified Difference | Divergent cellular behavior (neutral vs. pro-melanogenic) |

| Conditions | B16F10 murine melanoma cells and zebrafish in vivo models |

Proves that substituting with the closely related analog kurarinone (or using crude extracts) will ruin skin-lightening formulations, making pure Sophoraflavanone G strictly necessary.

Post-Antibiotic Sub-MIC Effect (PA-SME) Extension

Sophoraflavanone G extends the therapeutic window of aminoglycosides. When 0.03 µg/mL of Sophoraflavanone G is combined with 4 µg/mL of gentamicin against S. aureus, the post-antibiotic sub-MIC effect (PA-SME) duration increases to 80 minutes, compared to just 15 minutes for gentamicin alone[1].

| Evidence Dimension | Post-antibiotic sub-MIC effect (PA-SME) duration |

| Target Compound Data | 80 minutes (with 0.03 µg/mL Sophoraflavanone G + 4 µg/mL Gentamicin) |

| Comparator Or Baseline | 15 minutes (4 µg/mL Gentamicin alone) |

| Quantified Difference | 5.3-fold increase in PA-SME duration |

| Conditions | Clinical MRSA strains evaluated for delayed re-growth after short-term drug exposure |

Highlights its value as a formulation adjuvant that prolongs the efficacy of existing antibiotics, potentially reducing required dosing frequencies in clinical development.

Cosmeceutical Formulation for Hyperpigmentation

Due to its tyrosinase inhibition (IC50 = 6.6 µM) and lack of the paradoxical melanin-stimulating effects seen in analogs like kurarinone, highly purified Sophoraflavanone G is a strictly indicated active ingredient for advanced skin-lightening formulations. It provides a reliable alternative to kojic acid without the risk of formulation failure associated with crude Sophora flavescens extracts [1].

Adjuvant Antimicrobial Development

Its ability to lower the MIC of beta-lactams (yielding FIC indices of 0.188–0.375) and extend the post-antibiotic effect of gentamicin makes it a highly suitable precursor for semi-synthetic antimicrobial adjuvants. Procurement for this application focuses on overcoming MRSA resistance mechanisms where standard antibiotic monotherapies fail[2].

Analytical Benchmarking for Prenylated Flavonoids

Because crude botanical extracts contain mixtures of flavonoids with conflicting biological activities (e.g., melanogenesis stimulation vs. inhibition), Sophoraflavanone G is procured as a critical analytical reference standard. It is used in quality control workflows to quantify batch-to-batch consistency and ensure the absence of antagonistic analogs in commercial plant extracts [3].

Application Fit Matrix

References

- [1] Frontiers in Pharmacology, 09 July 2024. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish.

- [2] Phytotherapy Research 2009 Sep;23(9):1326-31. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus.

- [3] Biological and Pharmaceutical Bulletin 26(9) 1348-1350 (2003). Tyrosinase Inhibitory Prenylated Flavonoids from Sophora flavescens.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

2: Wun ZY, Lin CF, Huang WC, Huang YL, Xu PY, Chang WT, Wu SJ, Liou CJ. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages. Food Chem Toxicol. 2013 Dec;62:255-61. doi: 10.1016/j.fct.2013.08.072. Epub 2013 Sep 2. PubMed PMID: 24007739.

3: Kim DW, Chi YS, Son KH, Chang HW, Kim JS, Kang SS, Kim HP. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response. Arch Pharm Res. 2002 Jun;25(3):329-35. PubMed PMID: 12135106.

4: Qiu ZC, Dong XL, Dai Y, Xiao GK, Wang XL, Wong KC, Wong MS, Yao XS. Discovery of a New Class of Cathepsin K Inhibitors in Rhizoma Drynariae as Potential Candidates for the Treatment of Osteoporosis. Int J Mol Sci. 2016 Dec 16;17(12). pii: E2116. doi: 10.3390/ijms17122116. PubMed PMID: 27999266; PubMed Central PMCID: PMC5187916.

5: Shitan N, Kamimoto Y, Minami S, Kubo M, Ito K, Moriyasu M, Yazaki K. A tolerance gene for prenylated flavonoid encodes a 26S proteasome regulatory subunit in Sophora flavescens. Biosci Biotechnol Biochem. 2011;75(5):982-4. Epub 2011 May 20. PubMed PMID: 21597174.

6: Zhang C, Ma Y, Gao HM, Liu XQ, Chen LM, Zhang QW, Wang ZM, Li AP. [Non-alkaloid components from Sophora flavescens]. Zhongguo Zhong Yao Za Zhi. 2013 Oct;38(20):3520-4. Chinese. PubMed PMID: 24490565.

7: Yang Z, Zhang W, Li X, Shan B, Liu J, Deng W. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study. J Sep Sci. 2016 Nov;39(22):4344-4353. doi: 10.1002/jssc.201600681. Epub 2016 Nov 3. PubMed PMID: 27808456.

8: Guo C, Yang L, Luo J, Zhang C, Xia Y, Ma T, Kong L. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways. Int Immunopharmacol. 2016 Sep;38:349-56. doi: 10.1016/j.intimp.2016.06.021. Epub 2016 Jun 25. PubMed PMID: 27351825.

9: Wang H, Chen L, Zhang L, Gao X, Wang Y, Weiwei T. Protective effect of Sophoraflavanone G on streptozotocin (STZ)-induced inflammation in diabetic rats. Biomed Pharmacother. 2016 Dec;84:1617-1622. doi: 10.1016/j.biopha.2016.10.113. Epub 2016 Nov 7. PubMed PMID: 27832995.

10: Yamahara J, Mochizuki M, Chisaka T, Fujimura H, Tamai Y. The antiulcer action of sophora and the active constituent in Sophora. II. The antiulcer action of vexibinol. Chem Pharm Bull (Tokyo). 1990 Apr;38(4):1039-44. PubMed PMID: 2379277.

11: Tsuchiya H, Iinuma M. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua. Phytomedicine. 2000 Apr;7(2):161-5. PubMed PMID: 10839220.

12: Yamamoto H, Yatou A, Inoue K. 8-dimethylallylnaringenin 2'-hydroxylase, the crucial cytochrome P450 mono-oxygenase for lavandulylated flavanone formation in Sophora flavescens cultured cells. Phytochemistry. 2001 Nov;58(5):671-6. PubMed PMID: 11672730.

13: Yu Q, Cheng N, Ni X. Identifying 2 prenylflavanones as potential hepatotoxic compounds in the ethanol extract of Sophora flavescens. J Food Sci. 2013 Nov;78(11):T1830-4. doi: 10.1111/1750-3841.12275. Epub 2013 Oct 8. PubMed PMID: 24245902.

14: Cha SM, Cha JD, Jang EJ, Kim GU, Lee KY. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages. Arch Oral Biol. 2016 Aug;68:97-104. doi: 10.1016/j.archoralbio.2016.04.001. Epub 2016 Apr 4. PubMed PMID: 27111520.

15: Chong ES, Hwang GB, Nho CW, Kwon BM, Lee JE, Seo S, Bae GN, Jung JH. Antimicrobial durability of air filters coated with airborne Sophora flavescens nanoparticles. Sci Total Environ. 2013 Feb 1;444:110-4. doi: 10.1016/j.scitotenv.2012.11.075. Epub 2012 Dec 21. PubMed PMID: 23262327.

16: Yamahara J, Kobayashi G, Iwamoto M, Chisaka T, Fujimura H, Takaishi Y, Yoshida M, Tomimatsu T, Tamai Y. Vasodilatory active principles of Sophora flavescens root. J Ethnopharmacol. 1990 Apr;29(1):79-85. PubMed PMID: 2161063.

17: Guo C, Yang L, Wan CX, Xia YZ, Zhang C, Chen MH, Wang ZD, Li ZR, Li XM, Geng YD, Kong LY. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways. Phytomedicine. 2016 Dec 1;23(13):1629-1637. doi: 10.1016/j.phymed.2016.10.007. Epub 2016 Oct 14. PubMed PMID: 27823627.

18: Li ZY, Huang WC, Tu RS, Gu PY, Lin CF, Liou CJ. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation. Am J Chin Med. 2016;44(1):165-76. doi: 10.1142/S0192415X16500117. PubMed PMID: 26916921.

19: Kim BH, Won C, Lee YH, Choi JS, Noh KH, Han S, Lee H, Lee CS, Lee DS, Ye SK, Kim MH. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs. Biochem Pharmacol. 2013 Oct 1;86(7):950-9. doi: 10.1016/j.bcp.2013.08.009. Epub 2013 Aug 17. PubMed PMID: 23962443.

20: Kim CS, Park SN, Ahn SJ, Seo YW, Lee YJ, Lim YK, Freire MO, Cho E, Kook JK. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci. Anaerobe. 2013 Feb;19:17-21. doi: 10.1016/j.anaerobe.2012.11.003. Epub 2012 Nov 23. PubMed PMID: 23178373.

Explore Compound Types